molecular formula C41H46N4O14 B3325434 N-DBCO-N-bis(PEG2-NHS ester) CAS No. 2128735-29-3

N-DBCO-N-bis(PEG2-NHS ester)

Cat. No.: B3325434
CAS No.: 2128735-29-3
M. Wt: 818.8 g/mol
InChI Key: KUJNKGPVOIXRHI-UHFFFAOYSA-N
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Description

N-DBCO-N-bis(PEG2-NHS ester) is a compound used primarily in the field of click chemistry. It is a polyethylene glycol (PEG)-based linker that contains dibenzocyclooctyne (DBCO) and N-hydroxysuccinimide (NHS) ester groups. This compound is particularly useful in bioconjugation and the synthesis of proteolysis-targeting chimeras (PROTACs) due to its ability to react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Mechanism of Action

Target of Action

The primary target of N-DBCO-N-bis(PEG2-NHS ester) are molecules containing Azide groups . The compound is a click chemistry reagent and contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these Azide groups .

Mode of Action

The DBCO group in the compound is a strained cyclooctyne and reacts spontaneously with azide groups to form stable triazole links with the target molecule . The NHS esters are activated towards attack from nucleophiles such as amines and alcohols to form amides or esters respectively .

Biochemical Pathways

The compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The result of the action of N-DBCO-N-bis(PEG2-NHS ester) is the formation of stable triazole links with molecules containing Azide groups . This reaction is part of the click chemistry process, which is known for its specificity and efficiency. The compound also plays a crucial role in the synthesis of PROTACs, leading to the selective degradation of target proteins .

Action Environment

The action of N-DBCO-N-bis(PEG2-NHS ester) is influenced by the chemical environment. The NHS esters in the compound can react with primary amines at neutral or slightly basic conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DBCO-N-bis(PEG2-NHS ester) typically involves the conjugation of DBCO with PEG and NHS ester groups. The reaction conditions often include:

    Solvent: Organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: No catalysts are generally required due to the high reactivity of the NHS ester and DBCO groups.

Industrial Production Methods

Industrial production of N-DBCO-N-bis(PEG2-NHS ester) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-DBCO-N-bis(PEG2-NHS ester) primarily undergoes:

    Click Chemistry Reactions: Specifically, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.

    Substitution Reactions: The NHS ester groups react with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Azide-containing molecules, primary amines.

    Conditions: Mild conditions, often at room temperature, without the need for metal catalysts.

Major Products

Scientific Research Applications

N-DBCO-N-bis(PEG2-NHS ester) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • DBCO-PEG4-NHS ester
  • DBCO-PEG6-NHS ester
  • DBCO-PEG12-NHS ester

Uniqueness

N-DBCO-N-bis(PEG2-NHS ester) is unique due to its:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46N4O14/c46-34(11-12-35(47)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43)42(19-23-56-27-25-54-21-17-40(52)58-44-36(48)13-14-37(44)49)20-24-57-28-26-55-22-18-41(53)59-45-38(50)15-16-39(45)51/h1-8H,11-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJNKGPVOIXRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H46N4O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2128735-29-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2128735-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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